An In-depth Technical Guide to the Chemical Properties of 2-Nitrophenethyl Alcohol
An In-depth Technical Guide to the Chemical Properties of 2-Nitrophenethyl Alcohol
Introduction
2-Nitrophenethyl alcohol, also known as 2-(2-nitrophenyl)ethanol, is an aromatic alcohol that serves as a versatile and crucial building block in modern organic synthesis.[1][2] Its molecular structure, featuring a phenethyl backbone substituted with both a hydroxyl (-OH) and an ortho-positioned nitro (-NO₂) group, imparts a unique combination of reactivity and functionality.[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a photolabile protecting group—a functionality of significant interest in drug development, materials science, and chemical biology.[1][3] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and utility.
Physicochemical and Spectroscopic Profile
The identity and purity of 2-Nitrophenethyl alcohol are established through its distinct physical properties and spectroscopic signatures.
Physicochemical Properties
The fundamental physical and chemical characteristics of 2-Nitrophenethyl alcohol are summarized below. These constants are critical for its handling, purification, and use in quantitative experiments.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [1][4] |
| Molecular Weight | 167.16 g/mol | [1][4] |
| CAS Number | 15121-84-3 | [1][4][5] |
| Appearance | Brown to dark brown liquid; may appear as needles | [1][4][6] |
| Melting Point | 2 °C | [5][6] |
| Boiling Point | 267 °C | [5][6] |
| Density | 1.19 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.5637 | [5][6] |
| Water Solubility | Sparingly soluble (<1 mg/mL at 22 °C) | [1][4] |
| pKa | 14.63 ± 0.10 (Predicted) | [1] |
| Stability | Stable under normal conditions. | [6][7] |
Spectroscopic Analysis
Spectroscopic data provides an unambiguous fingerprint for the molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for structural confirmation. The spectrum of 2-Nitrophenethyl alcohol typically exhibits signals corresponding to the aromatic protons (7.31-7.86 ppm), the methylene protons adjacent to the aromatic ring (δ ~2.98 ppm, triplet), the methylene protons adjacent to the hydroxyl group (δ ~3.70 ppm, triplet), and the hydroxyl proton (a broad singlet that can vary in chemical shift).[6][8]
-
¹³C NMR Spectroscopy : The carbon spectrum shows distinct signals for the eight carbon atoms. Representative chemical shifts include those for the two aliphatic carbons (δ ~33.2 and 61.6 ppm) and the six aromatic carbons, including the carbon bearing the nitro group (δ ~149.1 ppm).[6]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm the presence of its functional groups. Key peaks include a broad O-H stretch for the alcohol (~3430 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, strong asymmetric and symmetric N-O stretching for the nitro group (~1507 cm⁻¹), and a C-O stretching band (~1060 cm⁻¹).[6][9]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 167.058 g/mol .[1][4][10]
Synthesis and Chemical Reactivity
The utility of 2-Nitrophenethyl alcohol stems from its accessibility through synthesis and the versatile reactivity of its functional groups.
Synthetic Protocol: Reduction of a Nitro-Cinnamate Ester
A common and effective method for synthesizing 2-Nitrophenethyl alcohol involves the reduction of an unsaturated ester, such as ethyl (E)-3-(2-nitrophenyl)acrylate. This approach selectively reduces both the carbon-carbon double bond and the ester carbonyl without affecting the nitro group.
Caption: Workflow for the synthesis of 2-Nitrophenethyl alcohol.
-
Reaction Setup : To a stirred solution of ethyl (E)-3-(2-nitrophenyl)acrylate (1.0 eq) in 95% ethanol, add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.05 eq) and diisopropylamine (0.10 eq) at room temperature (25 °C).
-
Reduction : Slowly add sodium borohydride (NaBH₄, 4.0 eq) to the mixture.
-
Heating : Heat the reaction mixture and stir at 50 °C for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Quenching and Extraction : Upon completion, cool the reaction and quench by adding water, followed by ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate solvent system) to yield the pure 2-Nitrophenethyl alcohol.
Core Reactivity
The chemical behavior of 2-Nitrophenethyl alcohol is governed by its two primary functional groups.
-
Alcohol Group Reactivity : The primary alcohol moiety undergoes typical alcohol reactions.[1][11]
-
Esterification : It reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.[1][6][11] This is fundamental to its use in creating photolabile esters.
-
Oxidation : Oxidizing agents can convert the alcohol to the corresponding aldehyde (2-nitrophenylacetaldehyde) or carboxylic acid (2-nitrophenylacetic acid).[1][6]
-
Conversion to Alkyl Halides : Reagents like SOCl₂ or PBr₃ can replace the hydroxyl group with a halogen, proceeding through an Sₙ2 mechanism.[11]
-
-
Nitro Group Reactivity : The aromatic nitro group can be chemically transformed, most notably through reduction.
-
Reduction to Amine : The nitro group can be reduced to an amine (-NH₂) using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or Fe in acidic media). The resulting 2-aminophenethyl alcohol is a key precursor for the synthesis of indoles and other N-heterocycles.
-
-
General Reactivity Profile : As a nitrated alcohol, it is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.[1][4][6] It should be handled with care as heating to decomposition can emit toxic nitrogen oxides (NOx).[1]
Application as a Photolabile Protecting Group (PPG)
A paramount application of the 2-nitrophenethyl scaffold is in the design of photolabile protecting groups (PPGs), often referred to as "caging" groups.[3][12][13] PPGs allow chemists to mask a reactive functional group, rendering it inert until its removal is triggered by light.[12] This provides unparalleled spatiotemporal control over chemical reactions, a feature highly sought after in drug delivery, surface modification, and the study of dynamic biological systems.[3][13]
Mechanism of Photocleavage
The photodeprotection of 2-nitrobenzyl and related 2-nitrophenethyl derivatives proceeds through a well-studied intramolecular redox reaction, often described as a Norrish Type II-like mechanism.[12][14]
Caption: Logical workflow of the photocleavage of a 2-nitrophenethyl protecting group.
Detailed Mechanistic Steps:
-
Photoexcitation : Upon absorption of UV light (typically 320-365 nm), the nitro group is promoted to an excited state (an n→π* transition).[12][15]
-
Intramolecular Hydrogen Abstraction : The excited nitro group acts as a diradical and abstracts a hydrogen atom from the exocyclic α-carbon (the carbon adjacent to the aromatic ring).[14][16]
-
aci-Nitro Intermediate Formation : This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate.[12][14][17]
-
Rearrangement and Cleavage : The aci-nitro intermediate is unstable and rapidly rearranges. For 2-nitrophenethyl systems used to protect alcohols (via a carbonate linkage) or amines, this rearrangement leads to a β-elimination process.[14] This process results in the cleavage of the bond to the protected functional group.
-
Product Release : The cleavage releases the deprotected molecule (the "uncaged" compound), carbon dioxide (if a carbonate linker is used), and a byproduct, o-nitrostyrene.[14]
This light-induced cleavage is highly efficient and occurs under neutral, reagent-free conditions, making it exceptionally valuable for applications in sensitive biological environments.[12][15]
Safety and Handling
Proper handling and storage are essential for the safe use of 2-Nitrophenethyl alcohol.
-
Hazard Identification : The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4]
-
Handling Procedures : All handling should occur in a well-ventilated chemical fume hood.[1] Direct physical contact must be avoided by using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][18]
-
Storage Conditions : Store in a cool, dry, and dark location in a tightly sealed container.[1] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[18]
-
Stability and Reactivity Hazards : The compound is stable under recommended storage conditions.[1] It is considered combustible but not highly flammable.[4][6] Avoid excessive heat and ignition sources.[18]
Conclusion
2-Nitrophenethyl alcohol is a compound of significant utility in organic chemistry. Its well-defined physicochemical properties and spectroscopic profile allow for its reliable identification and use. The dual reactivity of its alcohol and nitro functional groups makes it a valuable intermediate for synthesizing complex molecules, particularly nitrogen-containing heterocycles. Most importantly, its role as a precursor to photolabile protecting groups provides chemists with a powerful tool for exerting precise, light-mediated control over chemical and biological processes, cementing its importance in advanced applications ranging from total synthesis to cutting-edge drug delivery systems.
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